molecular formula C12H8Br2 B14310193 2,3-Dibromobiphenyl CAS No. 115245-06-2

2,3-Dibromobiphenyl

Cat. No.: B14310193
CAS No.: 115245-06-2
M. Wt: 312.00 g/mol
InChI Key: ODVMOIOUMCXTPS-UHFFFAOYSA-N
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Description

Contextualization within the Broader Field of Halogenated Biphenyl (B1667301) Chemistry

Halogenated biphenyls are a class of aromatic hydrocarbons where hydrogen atoms on the biphenyl rings are replaced by halogens such as chlorine or bromine. ontosight.airesearchgate.net Biphenyl itself is a relatively non-reactive molecule, but the introduction of halogens creates functionalized compounds with altered chemical and physical properties. wikipedia.orgscivisionpub.com This functionalization is crucial as it makes the biphenyl scaffold more reactive and suitable for a variety of chemical transformations. scivisionpub.com

The position and number of halogen atoms significantly influence the properties and reactivity of the resulting compound. researchgate.net For instance, the presence of halogen atoms can lead to specific rotational conformations around the central carbon-carbon bond of the biphenyl structure, which can impact the molecule's biological activity. scivisionpub.com Halogenated biphenyls have been investigated for a wide range of applications, from their use as industrial intermediates in the production of dyes and plastics to their role in medicinal chemistry as scaffolds for developing new therapeutic agents. ontosight.aiscivisionpub.com The study of these compounds also extends to understanding their environmental fate and metabolic pathways. nih.govmsdvetmanual.com

Significance of Dibrominated Biphenyl Scaffolds in Organic Synthesis

Dibrominated biphenyl scaffolds, such as 2,3-Dibromobiphenyl (B14310206), are important building blocks in organic synthesis. rsc.org The bromine atoms serve as versatile functional groups that can participate in a variety of chemical reactions. For example, they can be substituted with other functional groups through nucleophilic substitution reactions or be involved in coupling reactions to create more complex molecular architectures.

These scaffolds are particularly useful in the synthesis of:

Polymers and Materials: Dibrominated biphenyls can act as monomers or cross-linking agents in the creation of polymers with specific properties. For instance, the rotational flexibility of the biphenyl backbone is advantageous in designing porous polymers.

Pharmaceuticals: The biphenyl structure is a common motif in many biologically active compounds and marketed drugs. rsc.org Dibrominated biphenyls can serve as precursors for the synthesis of new drug candidates, where the biphenyl core acts as a scaffold for arranging other functional groups in a specific spatial orientation to interact with biological targets. scivisionpub.com

Macrocycles: Dibrominated biphenyls have been used in the synthesis of polyazamacrocycles, which are large cyclic molecules with potential applications in coordination chemistry and as sensors. researchgate.net

The reactivity of the bromine atoms allows for their conversion into other functional groups, enabling the construction of a diverse range of substituted biphenyl derivatives.

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is multifaceted, touching upon several key areas of chemical and biological science.

Chemical Synthesis and Reactivity: A primary area of research focuses on the synthesis and chemical reactions of this compound. This includes developing efficient methods for its preparation, such as the bromination of biphenyl, and exploring its utility as a precursor for other polybrominated biphenyls and related compounds. Researchers investigate its participation in various reactions, including substitution, oxidation, and reduction, to create novel molecules with desired properties.

Materials Science: In materials science, the focus is on utilizing the this compound scaffold to construct new materials. Its structure is explored for creating polymers and other materials with specific optical or electronic properties.

Medicinal Chemistry: In the field of medicinal chemistry, research explores the potential of this compound and its derivatives in drug discovery. Studies investigate its interactions with biological targets and its potential as a scaffold for designing new therapeutic agents. scivisionpub.com For example, substituted biphenyls have been studied for their potential antifungal activities. scivisionpub.com

Interactive Data Table: Properties of this compound

PropertyValueSource
Molecular Formula C12H8Br2 nih.gov
Molecular Weight 312.00 g/mol nih.gov
IUPAC Name 1,2-dibromo-3-phenylbenzene nih.gov
CAS Number 115245-06-2, 27479-65-8 nih.gov
Monoisotopic Mass 309.899274 Da chemspider.com
Appearance Colorless to white powder t3db.ca
Solubility Insoluble in water chemicalbook.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

115245-06-2

Molecular Formula

C12H8Br2

Molecular Weight

312.00 g/mol

IUPAC Name

1,2-dibromo-3-phenylbenzene

InChI

InChI=1S/C12H8Br2/c13-11-8-4-7-10(12(11)14)9-5-2-1-3-6-9/h1-8H

InChI Key

ODVMOIOUMCXTPS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=CC=C2)Br)Br

Origin of Product

United States

Synthetic Methodologies and Preparative Routes to 2,3 Dibromobiphenyl

Classical Synthetic Approaches

Classical methods for synthesizing 2,3-dibromobiphenyl (B14310206) often rely on established, multi-step organic reactions starting from readily available benzene (B151609) derivatives or the direct, yet challenging, bromination of biphenyl (B1667301).

Multi-Step Procedures from Substituted Benzene Precursors

One established route to polysubstituted biphenyls involves the synthesis from functionalized benzene precursors. vanderbilt.edu For instance, a common strategy begins with the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction to introduce the bromine atoms. This approach allows for precise control over the substitution pattern.

Another multi-step approach could conceptually start from 2-aminobiphenyl. Through a sequence of reactions including diazotization and subsequent bromination, the desired 2,3-dibromo-substitution pattern can be achieved. These methods, while often reliable, can be lengthy and may require careful purification of intermediates at each stage.

A notable example involves the synthesis of 3,3'-dibromobiphenyl from 2-bromonitrobenzene in a three-step process, highlighting the utility of substituted benzenes in constructing complex biphenyl structures. scite.ai Although not directly yielding the 2,3-isomer, this illustrates the principle of building the biphenyl core from simpler, substituted aromatic rings.

Regioselective Bromination of Biphenyl and its Derivatives

The direct bromination of biphenyl to achieve the 2,3-dibromo isomer is challenging due to the difficulty in controlling the regioselectivity. The reaction of biphenyl with bromine, often in the presence of a catalyst, can lead to a mixture of various brominated biphenyls.

However, the bromination of a pre-functionalized biphenyl, such as 2-bromobiphenyl, offers a more controlled pathway. The existing bromine atom on the biphenyl ring directs the position of the second incoming bromine atom. While direct bromination of biphenyl itself is not highly selective, the bromination of derivatives like 3-acetamido-2'-bromobiphenyl has been reported to yield specific polybrominated products. oup.com

The use of specific brominating agents and catalysts can influence the outcome. For instance, processes have been developed for the selective para-bromination of biphenyl using BrCl, which can be formed in situ. google.com Achieving ortho,meta-dibromination, as required for this compound, necessitates careful selection of substrates and reaction conditions to overcome the inherent directing effects of the phenyl group.

Metal-Catalyzed Coupling Reactions for Biphenyl Core Formation

Metal-catalyzed cross-coupling reactions are powerful tools for the construction of the C-C bond that forms the biphenyl core. These methods often offer higher yields and better control compared to some classical approaches.

Ullmann Homocoupling and Heterocoupling Variants

The Ullmann reaction, traditionally involving the copper-mediated coupling of aryl halides, is a well-established method for synthesizing symmetrical biphenyls. chem-station.com A potential route to this compound could involve the Ullmann homocoupling of 1,2-dibromobenzene (B107964). However, studies on the palladium-catalyzed Ullmann coupling of 1,2-dihaloarenes, including 1,2-dibromobenzene, have shown that under certain conditions, these reactions may yield monohalogenated benzene as the primary product, with no significant formation of the coupled biphenyl. unipi.itresearchgate.netresearchgate.net

Recent advancements have shown that photolytically activated Ullmann coupling of 2,2'-dibromo biphenyl on a copper surface can be highly selective, yielding a single product. acs.orgnih.gov While this is not a direct synthesis of this compound, it demonstrates the potential for selectivity in Ullmann-type reactions under specific conditions. The classic Ullmann reaction remains a viable, though sometimes challenging, option for creating tetra-ortho-substituted biphenyls. vanderbilt.edu

Wurtz–Fittig Type Reactions

The Wurtz-Fittig reaction involves the coupling of an aryl halide with an alkyl halide using sodium metal. lscollege.ac.inunacademy.com A variation of this reaction can be used to synthesize biphenyl compounds from aryl halides. wikipedia.org In principle, the reaction of 1,2-dibromobenzene with sodium could lead to the formation of this compound through a coupling mechanism.

The mechanism of the Wurtz-Fittig reaction can proceed through either a radical or an organo-alkali pathway. byjus.com The reaction is typically used for the alkylation of aryl halides, but with modifications, it can be applied to the synthesis of symmetrical biphenyls. wikipedia.org However, the reaction can also produce side products, and controlling the regioselectivity for unsymmetrical biphenyls can be difficult. unacademy.com

Advanced Methodologies for Controlled Synthesis

Modern synthetic chemistry offers advanced techniques for the controlled and selective synthesis of complex molecules like this compound.

One such advanced method involves the use of microflow systems for the selective monolithiation of dibromobiaryls. d-nb.info This technique allows for precise control over reaction conditions, enabling the selective reaction at one of the bromine atoms in a dibromo compound. For example, the selective monolithiation of 2,2'-dibromobiphenyl (B83442) with n-butyllithium in a microflow system, followed by reaction with an electrophile, has been achieved with high selectivity. d-nb.info This approach could potentially be adapted for the synthesis of unsymmetrically substituted biphenyls, including this compound, by starting with a suitable dihalobenzene.

Another innovative approach is the electrochemical synthesis of cyclic biaryl λ3-bromanes from 2,2'-dibromobiphenyls through direct anodic oxidation. beilstein-journals.org While this method focuses on the reactivity of the dibromobiphenyl, it showcases the use of electrochemical methods in the chemistry of polyhalogenated biphenyls.

Furthermore, palladium-catalyzed reactions continue to be at the forefront of C-C bond formation. The synthesis of triphenylenes from 2-iodobiphenyls and iodobenzenes via palladium-catalyzed dual C-H activation highlights the power of these catalysts to construct complex aromatic systems from readily available precursors. acs.org Such advanced catalytic systems could potentially be engineered for the direct and controlled synthesis of this compound.

Strategies for Mono- and Dilithiation of Dibromobiphenyls

The selective functionalization of dibromobiphenyls through lithium-halogen exchange is a critical strategy for creating more complex derivatives. The ability to selectively replace one or both bromine atoms with lithium allows for the subsequent introduction of a wide range of electrophiles. However, controlling the lithiation of dihalobiaryls can be challenging, often leading to mixtures of mono- and dilithiated products in conventional batch reactors. beilstein-journals.org

Research has shown that the lithiation of dibromobiphenyls is highly dependent on the substitution pattern and reaction conditions. For example, the treatment of 2,2'-dibromobiphenyl with n-butyllithium (n-BuLi) can result in a mixture of the monolithiated and dilithiated species. acs.org In one study, the reaction of 2,2'-dibromobiphenyl with one equivalent of n-BuLi in a conventional macrobatch reactor at various temperatures showed the formation of both the desired monolithiated product and the dilithiated byproduct. beilstein-journals.org

Table 1: Bromine-Lithium Exchange Reaction of 2,2′-Dibromobiphenyl in a Macrobatch System

Entry Temperature (°C) Yield of Monolithiated Product (%) Yield of Dilithiated Product (%)
1 -78 75 10
2 -48 78 12
3 -27 76 14
4 0 68 21
5 24 55 30

Data sourced from a study on the Br-Li exchange reaction of 2,2′-dibromobiphenyl with n-BuLi. beilstein-journals.org

The formation of dilithiated species can be a significant side reaction, which complicates the synthesis of unsymmetrically substituted biphenyls. beilstein-journals.org The challenges associated with controlling these competing reactions have spurred the development of more advanced reaction technologies.

Application of Microfluidic Systems for Reaction Control

Microfluidic systems have emerged as a powerful technology for controlling fast and competitive reactions, such as the lithiation of dibromobiaryls. beilstein-journals.org The rapid mixing and precise temperature control offered by microreactors can significantly enhance the selectivity of monolithiation. beilstein-journals.orgcapes.gov.br

In a key study, the selective monolithiation of various dibromobiaryls, including 2,2'-dibromobiphenyl and 4,4'-dibromobiphenyl (B48405), was successfully achieved using a microflow system. beilstein-journals.orgcapes.gov.br By using one equivalent of n-butyllithium, the reaction with an electrophile could be performed with high selectivity, minimizing the formation of the dilithiated byproduct. beilstein-journals.org The effectiveness of the microfluidic system is attributed to the fact that mixing occurs faster than the chemical reaction, preventing the localized excess of the lithiating agent that leads to double lithiation in batch reactors. beilstein-journals.org

This methodology allows for the sequential introduction of two different electrophiles, opening a pathway to a wide range of unsymmetrically substituted biphenyls. beilstein-journals.org The process typically involves an integrated microflow system composed of multiple micromixers and microtube reactors. beilstein-journals.orgbeilstein-journals.org

Table 2: Selective Monolithiation and Electrophilic Quench of 2,2′-Dibromobiphenyl in a Microflow System

Electrophile Product Yield (%)
Iodomethane 2-Bromo-2′-methylbiphenyl 89
Chlorotrimethylsilane 2-Bromo-2′-(trimethylsilyl)biphenyl 92
Benzaldehyde (2-Bromobiphenyl-2′-yl)(phenyl)methanol 91
Benzophenone (2-Bromobiphenyl-2′-yl)(phenyl)methanone 88

Data represents yields for the reaction of the monolithiated species with various electrophiles in a microflow system. beilstein-journals.org

The application of microfluidic systems represents a significant advancement in the controlled synthesis of functionalized biphenyls. beilstein-journals.org While specific studies detailing the monolithiation of this compound in a microfluidic setup were not found, the principles demonstrated with other isomers are directly applicable and suggest a promising route for the selective functionalization of this compound. beilstein-journals.org

Chemical Reactivity and Derivatization Strategies of 2,3 Dibromobiphenyl

Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, and 2,3-dibromobiphenyl (B14310206) serves as an excellent substrate for such transformations. The differential reactivity of the bromine atoms can, in some cases, be exploited to achieve selective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysts are widely employed for their efficiency and functional group tolerance in activating carbon-halogen bonds. In the context of this compound, palladium-catalyzed reactions are instrumental in constructing larger molecular frameworks.

The Suzuki–Miyaura coupling, a palladium-catalyzed reaction between an organohalide and an organoboron compound, is a powerful tool for creating carbon-carbon bonds. This reaction is particularly useful for the synthesis of terphenyls and other polyaromatic structures from dihaloarenes like this compound. bloomtechz.comfigshare.comresearchgate.net For instance, the reaction of a dibromobenzene with an arylboronic acid, catalyzed by a palladium complex, can yield symmetrical terphenyl derivatives in high yields. figshare.comresearchgate.net The synthesis of 4-bromo-p-terphenyl, for example, can be achieved through a Suzuki-Miyaura coupling involving a bromobenzene (B47551) derivative and a boronic acid. bloomtechz.com This methodology has also been applied to the synthesis of natural products like vialinin A and terrestrin B, which involve a double Suzuki-Miyaura coupling step. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

ReactantsCatalyst SystemProductYieldReference
Dibromobenzene, Arylboronic acidPdCl₂, 3-(diphenylphosphino)propanoic acidSymmetrical terphenylUp to 93% figshare.comresearchgate.net
Bromobenzene derivative, Boronic acidPalladium catalyst4-Bromo-p-terphenylNot specified bloomtechz.com
Sesamol derivativePalladium catalystVialinin A, Terrestrin BNot specified nih.gov

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds between aryl halides and amines. numberanalytics.comorganic-chemistry.org This reaction is a fundamental tool for synthesizing arylamines and has been adapted for various applications, including the synthesis of complex macrocycles. organic-chemistry.org The mechanism generally involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, and subsequent reductive elimination to form the C-N bond and regenerate the catalyst. acsgcipr.org The choice of ligand is crucial for the reaction's success and can influence its efficiency with challenging substrates like aryl chlorides. acsgcipr.org

The synthesis of polyazamacrocycles containing a biphenyl (B1667301) unit has been achieved using palladium-catalyzed amination of 3,3'-dibromobiphenyl with various polyamines. researchgate.netresearchgate.net This approach allows for the construction of macrocyclic structures through the formation of multiple C-N bonds. researchgate.net The intramolecular version of this reaction has also been employed in the synthesis of natural products, such as the nine-membered ring of (+)-epi-indolactam V. acs.org Furthermore, double N-arylation reactions have been used to synthesize carbazole (B46965) derivatives from 2,2'-dibromobiphenyl (B83442) and primary amines. nih.gov

Table 2: Examples of Palladium-Catalyzed C-N Cross-Coupling Reactions

SubstrateAmineCatalyst SystemProduct TypeReference
3,3'-DibromobiphenylPolyamines, OxadiaminesPalladium catalystPolyazamacrocycles researchgate.netresearchgate.net
2,2'-DibromobiphenylPrimary amineL17-based catalystN-substituted carbazole nih.gov
Aryl halidePrimary or secondary aminePalladium/phosphine (B1218219) ligandArylamine numberanalytics.comorganic-chemistry.org
Compound 23 (intramolecular)-L17, first-generation precatalyst(+)-epi-indolactam V acs.org

Palladium-catalyzed intramolecular C-H arylation is a powerful strategy for the synthesis of fused polycyclic aromatic compounds, including fluorenes. nih.govacs.org This reaction involves the formation of a carbon-carbon bond between an aryl halide and a C-H bond within the same molecule. rsc.orgbeilstein-journals.org For example, the synthesis of fluorene (B118485) derivatives can be achieved from 2-iodobiphenyls through a palladium-catalyzed process involving C-H activation. nih.gov Similarly, N-H phenanthridinones can be synthesized via intramolecular C-H arylation of 2-halo-N-Boc-N-arylbenzamides. rsc.org

Another approach to fluorenes involves the palladium-catalyzed cross-coupling of 2,2'-dibromobiphenyls with 1,1-diboronates, which proceeds through a tandem coupling reaction. acs.orgthieme-connect.de Microwave-assisted intramolecular palladium-mediated cyclizations of o-iodobenzophenones have also been reported for the synthesis of methoxy (B1213986) fluoren-9-ones. informahealthcare.com These methods provide efficient routes to various fluorene derivatives, which are important structural motifs in materials science and medicinal chemistry. acs.orgnih.gov

Table 3: Examples of Palladium-Catalyzed Intramolecular Cyclization

Starting MaterialCatalyst SystemProductReference
2-Iodobiphenyls and CH₂Br₂Palladium catalystFluorene derivatives nih.gov
2-Halo-N-Boc-N-arylbenzamidesPalladium catalystN-H phenanthridinones rsc.org
2,2'-Dibromobiphenyls and 1,1-diboronatesPd(0) catalyst9H-Fluorene derivatives acs.orgthieme-connect.de
o-IodobenzophenonesPalladium catalyst (microwave-assisted)Methoxy fluoren-9-ones informahealthcare.com

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed cross-coupling reactions, particularly the Ullmann reaction, represent a classic and still valuable method for forming carbon-carbon and carbon-heteroatom bonds. organic-chemistry.orgbeilstein-journals.org The traditional Ullmann condensation involves the coupling of two aryl halides in the presence of excess copper at high temperatures to form a symmetrical biaryl. organic-chemistry.org More modern "Ullmann-type" reactions are copper-catalyzed nucleophilic aromatic substitutions that can form C-N and C-O bonds under milder conditions. beilstein-journals.org

In the context of this compound and its isomers, copper catalysis has been utilized for the synthesis of carbazoles from 2,2'-dibromo-1,1'-biphenyl and primary amines. rsc.orgresearchgate.net This reaction proceeds via a double C-N bond formation. While some protocols require high temperatures and strong bases, newer systems aim for milder conditions. rsc.org Copper-catalyzed reactions have also been explored in on-surface synthesis, where the coupling of aryl halides can lead to the formation of various nanostructures. mdpi.comresearchgate.net The reaction of 2,3-dibromotetracene on a silver surface, for example, leads to the formation of trimers, dimers, and tetramers through different cycloaddition pathways. mdpi.com

Table 4: Examples of Copper-Catalyzed Cross-Coupling Reactions

SubstrateReagentProduct TypeReference
2,2'-Dibromo-1,1'-biphenylPrimary aminesPolysubstituted carbazoles rsc.orgresearchgate.net
Aryl halidesAryl halidesSymmetrical biaryls (classic Ullmann) organic-chemistry.org
2,3-Dibromotetracene (on Ag(111))-Trimers, dimers, tetramers mdpi.com

Other Transition Metal-Mediated Transformations

While palladium and copper are the most common catalysts for cross-coupling reactions involving aryl halides, other transition metals like nickel and iron have emerged as powerful, cost-effective, and more environmentally friendly alternatives. nih.govorganic-chemistry.org

Nickel-catalyzed cross-coupling reactions have shown unique reactivity compared to palladium. chemrxiv.org They are effective for a range of transformations, including the coupling of aryl chlorides with alkyl Grignard reagents, often facilitated by N-heterocyclic carbene (NHC) ligands. organic-chemistry.orgrsc.org Nickel catalysts can also mediate the cross-coupling of unactivated alkyl halides. rsc.org The combination of nickel catalysis with electrochemistry or photochemistry has further expanded the scope of these reactions, allowing for C-C and C-heteroatom bond formation under mild conditions. nih.gov

Iron-catalyzed cross-coupling reactions are particularly attractive due to the low cost and low toxicity of iron. nih.govresearchgate.net Simple iron salts can catalyze the coupling of aryl chlorides and triflates with organometallic reagents like Grignard reagents. nih.govorganic-chemistry.org However, aryl bromides and iodides are sometimes prone to reduction in the presence of iron catalysts. nih.gov Iron catalysis is also effective for domino reactions, such as the tandem cyclization/cross-coupling of alkyl iodides with aryl Grignard reagents. beilstein-journals.org

Table 5: Examples of Other Transition Metal-Mediated Transformations

Metal CatalystSubstratesReagentProduct TypeReference
NickelAryl chloridesAlkyl Grignard reagentsAlkylated arenes organic-chemistry.orgrsc.org
NickelUnactivated alkyl halidesBis(pinacolato)diboronC(sp³)–C(sp³) coupled products rsc.org
IronAryl chlorides, triflatesGrignard reagentsCross-coupled products nih.govorganic-chemistry.org
IronAlkyl iodidesAryl Grignard reagentsArylmethyl-substituted pyrrolidines/tetrahydrofurans beilstein-journals.org

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) on aryl halides like this compound is a viable, though often challenging, pathway for functionalization. The reactivity of the C-Br bonds towards nucleophilic attack is generally low due to the electron-rich nature of the biphenyl system. For an SNAr reaction to proceed readily, the aromatic ring typically requires activation by potent electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). lumenlearning.commasterorganicchemistry.com These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. lumenlearning.comlibretexts.org

In the case of this compound, the absence of such activating groups means that reactions with common nucleophiles like hydroxides, alkoxides, or amines require harsh conditions or, more commonly, transition metal catalysis. Copper-catalyzed methods, such as the Ullmann condensation, or palladium-catalyzed reactions, like the Buchwald-Hartwig amination, provide effective routes for forming C-N, C-O, and C-S bonds by overcoming the high activation energy of the uncatalyzed substitution. For instance, double copper-catalyzed C-N coupling reactions have been successfully employed to synthesize carbazole derivatives from 2,2′-dibromobiphenyl and various amines, a strategy that could be conceptually applied to the 2,3-isomer. organic-chemistry.org

The mechanism for a catalyzed nucleophilic substitution typically involves oxidative addition of the aryl halide to the metal center, followed by reaction with the nucleophile and subsequent reductive elimination to yield the product and regenerate the catalyst.

Formation and Reactivity of Organometallic Intermediates

Organometallic derivatives of this compound, particularly Grignard and organolithium reagents, are powerful intermediates for creating new carbon-carbon and carbon-heteroatom bonds.

Grignard Reagents: The formation of a Grignard reagent involves the reaction of an aryl halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). libretexts.orglibretexts.orgleah4sci.com For this compound, the preparation of a mono-Grignard reagent would be the expected primary pathway, with the potential for di-Grignard formation under forcing conditions. The relative reactivity of the bromine atoms at the C2 and C3 positions would influence which isomer of the mono-Grignard reagent is formed preferentially. The C2-bromine is sterically more hindered, which might favor the initial reaction at the C3 position. These Grignard reagents are strong nucleophiles and bases, reacting with a wide array of electrophiles such as aldehydes, ketones, esters, and carbon dioxide. researchgate.netmasterorganicchemistry.com

Organolithium Compounds: Organolithium reagents are generally more reactive than their Grignard counterparts and are often prepared via halogen-metal exchange using an alkyllithium reagent like n-butyllithium (n-BuLi). acs.orgcharlotte.edu This exchange is typically fast, even at low temperatures. Research on polybrominated biphenyls has shown that bromine-lithium exchange can be highly regioselective, depending on the electronic and steric environment of the bromine atoms. beilstein-journals.org For this compound, treatment with one equivalent of n-BuLi would likely lead to a mixture of lithiated intermediates, with selectivity influenced by factors such as chelation effects or the directing influence of other substituents. The resulting aryllithium species are potent nucleophiles used in reactions with a vast range of electrophiles. For example, studies on 2,2'-dibromobiphenyl have shown that its dilithiated derivative can be trapped with boron trichloride (B1173362) to form 9-chloro-9-borafluorene. umich.edu

Electrochemical Transformations

The electrochemical behavior of dibromobiphenyls has been investigated, revealing pathways for oxidation and reduction that lead to unique chemical transformations.

Anodic Oxidation Processes of Dibromobiphenyls

Anodic oxidation provides a method for generating highly reactive intermediates from aryl bromides. Research has shown that 2,2'-dibromo-1,1'-biphenyls can undergo direct anodic oxidation to form diarylbromonium species. beilstein-archives.orgresearchgate.netbeilstein-archives.orgnih.gov This process is typically initiated by a single-electron transfer from the substrate at the anode surface, forming a cation radical. researchgate.netbeilstein-journals.org The stability and subsequent reaction pathway of this intermediate are highly dependent on the molecular structure and reaction conditions.

The success of these oxidations often relies on the presence of stabilizing groups on the biphenyl core. For example, studies on various substituted 2,2'-dibromobiphenyls revealed that chelating ester groups are critical for the successful formation of the desired oxidized products. beilstein-archives.orgresearchgate.netresearchgate.net Substrates lacking these stabilizing moieties often resulted in degradation rather than productive transformation. researchgate.netresearchgate.net While specific studies on the anodic oxidation of this compound are not prevalent, it can be inferred that under similar conditions, it would also form a cation radical. However, its subsequent fate would differ significantly from the 2,2'-isomer due to its different geometry.

Formation of Cyclic Biaryl λ³-Bromanes

A notable transformation observed during the anodic oxidation of 2,2'-dibromobiphenyls is their cyclization to form cyclic biaryl λ³-bromanes. beilstein-archives.orgresearchgate.netnih.gov This reaction represents a mild and safe alternative to traditional methods that often use hazardous diazonium salts. beilstein-archives.orgbeilstein-journals.org The proposed mechanism involves the initial formation of a cation radical, which, after a series of steps including disproportionation, leads to a Br(III) species. beilstein-archives.orgresearchgate.netbeilstein-journals.org This intermediate then undergoes an intramolecular SNAr-type substitution, where one of the phenyl rings attacks the carbon bearing the other bromine atom, to form the cyclic λ³-bromane structure. beilstein-archives.orgresearchgate.netnih.gov

This intramolecular cyclization is structurally unique to 2,2'-disubstituted biphenyls, as the proximity of the two bromine atoms is essential for the ring-forming reaction. For this compound, such an intramolecular cyclization to a stable, fused-ring λ³-bromane is not geometrically feasible. Anodic oxidation of the 2,3-isomer would likely lead to intermolecular reactions or other transformations of the resulting radical cation, but not the formation of a cyclic hypervalent bromine species characteristic of the 2,2'-isomer.

Radical Reactions and Mechanistic Investigations

Radical reactions offer another avenue for the transformation of this compound. The carbon-bromine bonds can be cleaved under radical conditions, typically initiated by heat, light, or a radical initiator. Theoretical studies on the formation of polybrominated dibenzofurans (PBDFs) and polybrominated biphenyls (PBBs) have considered the radical pathways involved. For example, the dimerization of a 2-bromophenyl radical can form 2,2'-dibromobiphenyl. researchgate.net Similarly, radical mechanisms are proposed for the formation of triphenylene (B110318) structures from the coupling of biphenyl radicals derived from debromination. chinesechemsoc.org

The reaction of brominated aromatics with hydroxyl radicals in the gas phase has also been studied, indicating that OH addition to the ipso-position (the carbon bearing the bromine) can be a significant pathway. nih.gov For this compound, radical reactions could include:

Reductive Debromination: Stepwise removal of bromine atoms by a radical reducing agent.

Radical Coupling: Self-coupling or cross-coupling with other radical species to form more complex polyaromatic structures.

The mechanism of anodic oxidation of 2,2'-dibromobiphenyls also involves radical intermediates. The process starts with the formation of a cation radical, which then undergoes further reactions. researchgate.netbeilstein-journals.org This highlights the accessibility of radical species from dibromobiphenyls under electrochemical conditions.

Strategies for Selective Functionalization of the Biphenyl Core

Achieving selective functionalization of one specific site on the this compound core is a key synthetic challenge. The two bromine atoms and the eight C-H positions on the biphenyl skeleton offer multiple potential reaction sites. Strategies to control regioselectivity often rely on leveraging the subtle differences in the steric and electronic environments of these sites.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, are powerful tools for selectively functionalizing C-Br bonds. organic-chemistry.org In non-symmetrical dibromobenzenes, regioselectivity can often be achieved due to differences in the electronic properties or steric hindrance of the bromine atoms. rsc.org For this compound, the C2-Br bond is ortho to the other phenyl ring, making it more sterically hindered than the C3-Br bond. This difference can be exploited to achieve selective monocoupling at the less hindered C3 position under carefully controlled conditions. Studies on other dibrominated systems have shown that the choice of catalyst, ligand, and reaction conditions can finely tune the mono/bis arylation ratio. researchgate.net

Directed Lithiation and Metal-Halogen Exchange: As discussed in section 3.3, regioselective bromine-lithium exchange is a powerful strategy. By carefully choosing the conditions (solvent, temperature, and stoichiometry of the alkyllithium reagent), it is possible to selectively replace one bromine atom with lithium. beilstein-journals.org The resulting organolithium intermediate can then be trapped with a wide variety of electrophiles, allowing for the introduction of a new functional group at a specific position. The directing effects of substituents can further enhance this selectivity.

Ullmann Coupling: The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, can be used to form C-C bonds. acs.org While traditionally used for homocoupling, modern variations allow for more controlled cross-coupling reactions. On catalytically active metal surfaces, the Ullmann coupling of dibromo-biphenyl precursors has been used to construct well-defined one-dimensional and two-dimensional covalent nanostructures. researchgate.netnih.govacs.org The selectivity in these on-surface reactions is governed by the self-assembly of the precursor molecules prior to the covalent bond formation.

Below is a table summarizing selective functionalization strategies:

StrategyReaction TypeSelectivity PrinciplePotential Application on this compound
Suzuki-Miyaura Coupling Pd-catalyzed C-C bond formationSteric hindrance and electronic effectsMonocoupling at the less hindered C3-Br position.
Bromine-Lithium Exchange Organometallic intermediate formationKinetic or thermodynamic controlSelective lithiation at C2 or C3, followed by trapping with an electrophile.
Ullmann Coupling Cu-mediated C-C bond formationSubstrate control and reaction conditionsDimerization or polymerization through C-Br bond activation.
Directed C-H Functionalization Pd-catalyzed C-H activationUse of a directing group to guide the catalystFunctionalization of a specific C-H bond proximal to a pre-installed directing group. sci-hub.se

Advanced Spectroscopic and Analytical Characterization of 2,3 Dibromobiphenyl and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,3-Dibromobiphenyl (B14310206). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms within the molecule.

In a typical ¹H NMR spectrum of this compound, the protons on the biphenyl (B1667301) rings exhibit complex splitting patterns due to spin-spin coupling. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atoms and the anisotropic effects of the aromatic rings. High-resolution instruments are necessary to resolve these complex multiplets and extract coupling constants, which are invaluable for assigning specific protons to their positions on the biphenyl core. libretexts.orgchemguide.co.uk

Table 1: Representative NMR Data for Biphenyl Derivatives

CompoundNucleusChemical Shift (δ, ppm)Multiplicity
Biphenyl¹H7.30-7.59m
¹³C127.2, 127.3, 128.8, 141.3
4,4'-Dibromobiphenyl (B48405)¹H7.48-7.51, 7.11-7.14m, m
¹³C115.7, 115.9, 128.6, 128.7, 136.5, 161.6, 163.5

Note: 'm' denotes a multiplet. Data is illustrative and may vary based on solvent and experimental conditions. rsc.orgnih.gov

Mass Spectrometry Techniques

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of this compound and for identifying and quantifying its congeners in complex mixtures.

Gas Chromatography-Mass Spectrometry (GC/MS) for Congener Analysis

Gas Chromatography-Mass Spectrometry (GC/MS) is the method of choice for the separation and identification of individual polybrominated biphenyl (PBB) congeners, including this compound, from environmental or biological samples. researchgate.netnih.gov The gas chromatograph separates the different PBB isomers based on their boiling points and interactions with the stationary phase of the GC column. The mass spectrometer then detects and identifies the separated compounds based on their mass-to-charge ratio and fragmentation patterns. epa.govnist.gov

The development of specific GC methods, often involving temperature programming, is crucial for achieving adequate separation of the various brominated biphenyl isomers. epa.gov For complex matrices, sample preparation steps such as accelerated solvent extraction and gel permeation chromatography are often necessary to remove interfering substances. researchgate.net Different ionization techniques can be employed; for instance, electron impact (EI) is commonly used for lower-brominated PBBs, while negative chemical ionization (NCI) can be more sensitive for higher-brominated congeners. researchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. doi.org This is particularly useful for confirming the identity of this compound and distinguishing it from other compounds that may have the same nominal mass. For instance, HRMS can differentiate between a dibromobiphenyl and a compound containing different atoms that coincidentally result in a similar molecular weight. Isotope dilution methods, where a known amount of a ¹³C-labeled internal standard is added to the sample, are often used in conjunction with HRMS to achieve accurate quantification. researchgate.net

Vibrational Spectroscopy (Fourier-Transform Infrared, Raman)

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds. airproducts.megantep.edu.tr The resulting spectrum shows characteristic absorption bands corresponding to specific vibrational modes, such as C-H stretching, C-C stretching in the aromatic rings, and C-Br stretching. These spectral fingerprints can be used for the identification and characterization of the compound. rsc.orgresearchgate.net

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. researchgate.netmetrohm.com It provides information about the vibrational modes of the molecule and is particularly sensitive to non-polar bonds. The Raman spectrum of this compound would show characteristic peaks for the biphenyl backbone and the carbon-bromine bonds. The technique is advantageous due to its ability to analyze samples with minimal preparation and can be used to distinguish between different PBB isomers based on their unique spectral signatures. researchgate.netresearchgate.net

Table 2: Key Vibrational Frequencies for Brominated Aromatic Compounds

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Technique
Aromatic C-H Stretch3000 - 3100FTIR, Raman
Aromatic C=C Stretch1400 - 1600FTIR, Raman
C-Br Stretch500 - 690FTIR, Raman

Note: The exact positions of the peaks can be influenced by the specific substitution pattern and molecular environment.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic absorption (UV-Vis) and emission (photoluminescence) spectroscopy are used to investigate the electronic properties of this compound.

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by the molecule, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is characterized by strong absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic rings. asianpubs.org The position and intensity of these absorption bands can be influenced by the bromine substituents.

Photoluminescence spectroscopy, which includes fluorescence and phosphorescence, measures the light emitted by a molecule after it has absorbed light. aps.org After excitation to a higher electronic state, the molecule can relax back to the ground state by emitting a photon. The resulting emission spectrum provides information about the excited state properties of the molecule. The photoluminescence of biphenyl derivatives can be affected by the substitution pattern, with different isomers exhibiting distinct emission characteristics. researchgate.netkoreascience.kr

Table 3: Photophysical Data for Biphenyl and a Derivative

CompoundAbsorption λmax (nm)Emission λmax (nm)Solvent
Biphenyl~250-Methanol
4,4'-Dibromobiphenyl220-310-Aqueous (with cosolvent)

Note: Emission data for 4,4'-Dibromobiphenyl was not specified in the provided context. The absorption range for 4,4'-DBB is from a photodegradation study. asianpubs.orgspectrabase.com

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. mkuniversity.ac.inuni-siegen.de By diffracting a beam of X-rays off a single crystal of this compound, a diffraction pattern is produced. ucf.edu Analysis of this pattern allows for the calculation of the electron density distribution within the crystal, which in turn reveals the exact positions of the atoms.

This technique provides unambiguous information about bond lengths, bond angles, and the torsional angle between the two phenyl rings. researchgate.net The crystal structure also reveals intermolecular interactions, such as van der Waals forces and potential halogen bonding, which govern the packing of the molecules in the crystal lattice. This detailed structural information is crucial for understanding the physical properties of the compound and for computational modeling studies.

Surface-Sensitive Analytical Methodologies

The characterization of this compound and its related brominated derivatives often involves probing their behavior and structure at interfaces and on surfaces. Surface-sensitive analytical techniques are indispensable for this purpose, providing detailed information on molecular adsorption, orientation, and reactivity in two-dimensional environments. Methodologies such as Scanning Tunneling Microscopy (STM), X-ray Photoelectron Spectroscopy (XPS), and Surface-Enhanced Raman Scattering (SERS) have been pivotal in elucidating the properties of these compounds at the nanoscale.

Scanning Tunneling Microscopy (STM) Studies of On-Surface Reactions

Scanning Tunneling Microscopy (STM) allows for the direct visualization of molecules adsorbed on conductive surfaces with atomic or near-atomic resolution. rsc.org This technique has been instrumental in studying the on-surface synthesis and reaction pathways of dibromobiphenyl derivatives.

Research has shown that the adsorption behavior and subsequent chemical transformations of brominated biphenyls are highly dependent on the substitution pattern of the bromine atoms and their interaction with the substrate. arxiv.org For instance, the reactions of 2,2'-dibromo-biphenyl (DBBP) on a silver (Ag(111)) surface have been investigated in detail. arxiv.orgresearchgate.net Upon deposition at room temperature, STM images reveal the formation of organometallic (OM) dimers. researchgate.net Subsequent annealing to 450 K triggers a regioselective aryl-aryl coupling reaction, leading to the formation of planar dibenzo[e,l]pyrene. researchgate.net

A comparative study between 2,2'-dibromo-biphenyl (DBBP) and 2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP) on Ag(111) highlights how surface chemisorption dictates the reaction pathway. arxiv.org After the initial debromination, the resulting bi-radical biphenyl from DBBP is stabilized by surface silver adatoms. In contrast, the four-radical biphenyl generated from TBBP is highly unstable and undergoes spontaneous intramolecular annulation. arxiv.org This fundamental difference in precursor states leads to completely different final products upon further annealing. arxiv.org These investigations, combining low-temperature STM, synchrotron radiation photoemission spectroscopy, and density functional theory (DFT) calculations, unravel the complex interplay between molecular structure and surface-catalyzed reactions. arxiv.org

Table 1: Comparison of On-Surface Reaction Pathways for DBBP and TBBP on Ag(111) arxiv.org
Precursor MoleculeIntermediate State after DebrominationReaction upon AnnealingFinal Product
2,2'-dibromo-biphenyl (DBBP)Bi-radical biphenyl stabilized by Ag adatomsAryl-aryl couplingDibenzo[e,l]pyrene
2,2',6,6'-tetrabromo-1,1'-biphenyl (TBBP)Highly unstable four-radical biphenylSpontaneous intramolecular annulationBiphenylene dimer

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a quantitative technique that provides information about the elemental composition and chemical states of atoms within the top 1-10 nanometers of a material's surface. numberanalytics.comwisc.edu It is based on the photoelectric effect, where X-ray irradiation causes the emission of core-level electrons. numberanalytics.com The kinetic energy of these electrons is measured to determine their binding energy, which is characteristic of the element and its chemical environment. wisc.edu

In the context of polybrominated biphenyls (PBBs), XPS is a valuable tool for characterizing the surfaces of materials used in their remediation. For example, nano zero-valent iron/nickel (nZVI/Ni) bimetallic materials, which are used for the reductive debromination of PBBs, have been characterized using XPS. researchgate.net The analysis confirms the chemical state of the elements on the nanoparticle surfaces, which is crucial for understanding their catalytic activity and degradation efficiency. researchgate.net

While direct XPS analysis of this compound itself is not widely reported in the reviewed literature, the technique's applicability is demonstrated in studies of other brominated compounds. For instance, XPS has been used to determine the mole fraction of bromine-terminated alkylthiolates in self-assembled monolayers (SAMs) on gold surfaces. acs.org This ability to quantify surface elemental composition and identify chemical states makes XPS a powerful method for studying the surface chemistry of this compound and its derivatives in various applications. numberanalytics.com

Surface-Enhanced Raman Scattering (SERS)

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can detect trace amounts of molecules adsorbed on nanostructured metal surfaces, typically gold or silver. koreascience.krrsc.org The technique relies on the amplification of the Raman signal through electromagnetic and chemical enhancement mechanisms, allowing for the detection of analytes at picomolar concentrations or lower. rsc.orgresearchgate.net

The application of SERS for the detection of brominated aromatic compounds has been successfully demonstrated. A notable example is the trace detection of tetrabromobisphenol A (TBBPA), another environmental pollutant, using magnetic gold nanoclusters (MGNCs) functionalized with 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net In this indirect detection method, the presence of the hydrophobic analyte (TBBPA) modulates the SERS spectrum of the DMAP reporter molecule. researchgate.net This approach significantly enhances detection sensitivity. researchgate.net

The study reported a remarkable improvement in the limit of detection (LOD) for TBBPA when using the DMAP-modified MGNCs compared to unfunctionalized gold nanoparticles. researchgate.net This methodology, which leverages the interaction between a reporter molecule and the analyte on a plasmonic surface, could be adapted for the sensitive detection of this compound and other PBBs in environmental samples. researchgate.net

Table 2: SERS Limit of Detection (LOD) for Tetrabromobisphenol A (TBBPA) researchgate.net
SERS SubstrateAnalyteLimit of Detection (LOD)
Unfunctionalized Gold NanoparticlesTBBPA1 nM
DMAP-modified Magnetic Gold Nanoclusters (MGNCs)TBBPA10 pM

Computational and Theoretical Investigations of 2,3 Dibromobiphenyl

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules by solving the Schrödinger equation, albeit with approximations. These calculations provide insight into electronic structure, molecular geometry, and energy.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. wikipedia.org It is based on using the electron density to determine the properties of a system, which is computationally less intensive than methods based on the many-electron wave function. scispace.com For halogenated biphenyls, DFT has proven to be a reliable method for optimizing molecular geometry and exploring electronic properties. scivisionpub.comresearchgate.net

DFT calculations for 2,3-dibromobiphenyl (B14310206) would typically employ a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p) to accurately model the molecule's ground state geometry in the gas phase. scivisionpub.com Such studies can determine key electronic properties that govern reactivity. scispace.com The distribution of electron density, for example, can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. scivisionpub.com In substituted biphenyls, carbon atoms generally show a negative charge, while hydrogen atoms are positive; the charge on halogen atoms can vary. scivisionpub.com These calculations are crucial for understanding intermolecular interactions and predicting sites susceptible to chemical attack. scivisionpub.comlibretexts.org

Table 1: Conceptual Data from DFT Analysis of this compound

Calculated Property Significance
Optimized Geometry Provides the most stable 3D structure, including bond lengths and angles.
Mulliken Atomic Charges Indicates the partial charge on each atom, revealing sites for electrophilic/nucleophilic attack.
HOMO/LUMO Energies The energies of the Highest Occupied and Lowest Unoccupied Molecular Orbitals relate to ionization potential, electron affinity, and reactivity.
Molecular Electrostatic Potential (MEP) Maps the electrostatic potential onto the electron density surface, visually showing charge distribution.

Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. temple.edu This approach allows for the exploration of conformational dynamics, which are the different spatial arrangements a molecule can adopt through rotation around its single bonds. libretexts.orgtemple.edu For this compound, MD simulations can generate an ensemble of possible structures, providing insight into its flexibility and the preferred orientations of its phenyl rings. nyu.edu These simulations can be performed in a vacuum or, more realistically, in the presence of a solvent to understand how the environment influences the molecule's shape and rotational behavior. researchgate.net By analyzing the trajectories from MD simulations, researchers can determine the relative populations and stability of different conformational states. nyu.edu

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling, particularly using DFT, is instrumental in elucidating the detailed pathways of chemical reactions. conicet.gov.aracs.org By calculating the energies of reactants, products, intermediates, and transition states, a potential energy surface for a given reaction can be mapped out. researchgate.net This allows researchers to identify the most energetically favorable reaction mechanism.

For a compound like this compound, computational modeling could be used to investigate reactions such as Ullmann coupling or debromination. For instance, DFT studies on the on-surface Ullmann coupling of 2,2'-dibromo-biphenyl on a silver surface have successfully unraveled the reaction mechanism, showing that after debromination, the resulting radical species can be stabilized by the surface, guiding the subsequent reaction pathway. arxiv.org A similar approach for this compound would involve calculating the energy barriers for bromine atom cleavage, the stability of the resulting radical intermediates, and the subsequent C-C bond formation steps. This provides a cost-effective method for understanding reaction kinetics and predicting products without extensive experimental work. acs.org

Conformational Analysis and Torsional Dynamics of the Biphenyl (B1667301) System

The conformation of biphenyl systems is defined by the torsional (or dihedral) angle between the two phenyl rings. libretexts.org Free rotation around the central C-C sigma bond is hindered by steric interactions between the substituents on the rings, a phenomenon known as torsional strain. libretexts.org In this compound, the presence of two bulky bromine atoms on adjacent carbons of one ring creates significant steric hindrance with the other phenyl ring, heavily influencing the molecule's torsional dynamics.

Computational methods can calculate the potential energy as a function of the torsional angle, revealing the energy barriers to rotation and the equilibrium dihedral angle of the most stable conformer. While unsubstituted biphenyl has a torsional angle of about 44° in the gas phase, substitution patterns dramatically alter this. scivisionpub.com Molecular dynamics simulations can further probe these dynamics, showing how the molecule samples different conformations over time and how factors like solvent or temperature affect the rotational motion. researchgate.net Studies on similar molecules have shown that while internal forces within the molecule are dominant, the solvent can exert a "flattening" effect, tending to minimize the dihedral angle. researchgate.net

Prediction and Interpretation of Spectroscopic Signatures

Theoretical calculations are vital for predicting and interpreting spectroscopic data. By computing properties related to various spectroscopic techniques, researchers can either predict the spectrum of an unknown compound or validate the structure of a synthesized one. For example, DFT calculations can predict vibrational frequencies, which can then be compared to experimental infrared (IR) and Raman spectra to assign observed peaks to specific molecular motions.

Similarly, other properties like nuclear magnetic shielding tensors can be calculated to predict NMR chemical shifts. This combined computational and experimental approach is powerful for confirming molecular structures. nyu.edu Although specific predicted spectra for this compound are not widely published, the methodology is standard in computational chemistry. Furthermore, computational studies can provide insight into the electronic transitions responsible for UV-Visible absorption spectra and the properties of excited states. pku.edu.cn

Structure-Reactivity and Structure-Property Relationships

Quantitative Structure-Activity Relationships (QSAR) and Quantitative Structure-Property Relationships (QSPR) are computational models that correlate the chemical structure of a compound with its biological activity or physical properties, respectively. researchgate.netbiochempress.com These models rely on calculating a set of numerical descriptors that characterize the molecule's topology, geometry, and electronic features.

For polyhalogenated biphenyls, QSPR models have been successfully developed. One such study derived a model for predicting the liquid chromatographic retention times for 56 different polyhalogenated biphenyls, including this compound. biochempress.com This demonstrates the utility of computational descriptors in predicting analytical behavior.

Table 2: QSPR Data for Chromatographic Retention of this compound

Compound Observed Retention Time Predicted Retention Time Residual
This compound 624.000 643.754 -20.831

Data sourced from a QSPR study on polyhalogenated biphenyls. biochempress.com

By calculating descriptors for this compound—such as orbital energies (HOMO/LUMO), charge distributions, and steric parameters—researchers can build models to predict its reactivity in various chemical processes, its environmental fate, or its potential toxicity. researchgate.netnih.gov

Table 3: List of Chemical Compounds Mentioned

Compound Name
2,2'-dibromo-biphenyl
This compound
Biphenyl
Silver

Environmental Transformation and Degradation Mechanisms of Dibromobiphenyls

Photodegradation Pathways

Photodegradation, or the breakdown of compounds by light, is a significant pathway for the transformation of 2,3-dibromobiphenyl (B14310206) in the environment. This process can occur through direct absorption of light or be mediated by other substances.

Direct photolysis occurs when a molecule absorbs light energy, leading to its decomposition. For this compound, this process is influenced by the surrounding environmental matrix, such as water, soil, or organic solvents. While specific kinetic data for this compound are not extensively documented, the general mechanism for polybrominated biphenyls (PBBs) involves the absorption of ultraviolet (UV) radiation, which excites the molecule to a higher energy state. This excitation can lead to the cleavage of the carbon-bromine (C-Br) bond, initiating the degradation process. The efficiency of direct photolysis is dependent on the wavelength of light and the chemical properties of the medium. For instance, in non-polar solvents like hexane, photolysis can proceed at a different rate compared to polar solvents like water due to differences in the stabilization of intermediates. The half-lives of PBBs in liquid phases are generally shorter than in solid or gaseous phases usgs.gov.

A primary outcome of the photolysis of this compound is reductive debromination. This process involves the removal of a bromine atom and its replacement with a hydrogen atom, leading to the formation of less brominated biphenyl (B1667301) congeners. The cleavage of the C-Br bond can occur through homolysis, generating a biphenyl radical and a bromine radical mdpi.com. The biphenyl radical can then abstract a hydrogen atom from the solvent or other organic matter to form a monobromobiphenyl. The position of the bromine atom on the biphenyl ring can influence the rate of debromination. For some polybrominated diphenyl ethers (PBDEs), it has been observed that ortho-bromines are more susceptible to photolytic cleavage than para-bromines nih.gov. The stepwise nature of reductive debromination can lead to a variety of lower brominated biphenyls as degradation products.

Table 1: Potential Reductive Debromination Products of this compound

Precursor CompoundPotential Debromination Product(s)
This compound2-Bromobiphenyl, 3-Bromobiphenyl

Note: This table is illustrative of the expected products based on the general mechanism of reductive debromination.

Under certain photolytic conditions, this compound can undergo intramolecular cyclization to form polybrominated dibenzofurans (PBDFs). This reaction pathway is of significant environmental concern as PBDFs are structurally similar to dioxins and can exhibit similar toxicity. The mechanism is thought to involve the homolytic cleavage of a C-Br bond, followed by an intramolecular attack of the resulting aryl radical on the adjacent phenyl ring, leading to the formation of a furan ring after the elimination of a hydrogen atom. The presence of an ortho-bromine substituent is a key structural feature for this type of cyclization nih.gov. Studies on decabromobiphenyl ether have confirmed the formation of brominated dibenzofurans upon photolysis in hexane solution epa.govnih.gov.

The phototransformation of this compound can be significantly influenced by the presence of other substances in the environment, known as co-constituents. Dissolved organic matter (DOM), such as humic and fulvic acids, can act as photosensitizers, absorbing light and transferring the energy to the dibromobiphenyl molecule, thus accelerating its degradation. Conversely, DOM can also act as a light screen, reducing the amount of light available for direct photolysis and thereby inhibiting degradation nih.govijpab.com.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH), singlet oxygen (¹O₂), and nitrate radicals (•NO₂), play a crucial role in the indirect photodegradation of organic pollutants nih.govnih.gov. These highly reactive species are formed photochemically in natural waters and can react with this compound, leading to its transformation through oxidation and hydroxylation reactions usgs.govnih.gov. The reaction with hydroxyl radicals, for example, can lead to the formation of hydroxylated dibromobiphenyls usgs.gov. The presence of bromide ions in water can also lead to the formation of reactive bromine species under UV irradiation, which can participate in the degradation process nih.govresearchgate.net.

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is an effective method for the decomposition of halogenated organic compounds. When TiO₂ is irradiated with UV light, it generates electron-hole pairs nih.govmdpi.com. The holes are highly oxidizing and can react with water or hydroxide ions to produce hydroxyl radicals, while the electrons can reduce adsorbed oxygen to form superoxide radicals nih.gov. These reactive species can then attack the this compound molecule, leading to its degradation.

Studies on other PBBs have shown that TiO₂-mediated photocatalysis can lead to both reductive debromination and oxidation of the biphenyl structure rsc.orgamazonaws.com. The efficiency of the process can be enhanced by doping the TiO₂ with metals like palladium or silver rsc.org. The degradation of related compounds like 2-chlorobiphenyl using TiO₂ has been shown to produce hydroxylated intermediates, which are further oxidized to aldehydes, ketones, and acids, eventually leading to mineralization into CO₂ and HCl nih.gov. It is expected that this compound would undergo a similar degradation pathway. The rate of photocatalytic degradation can be influenced by factors such as the pH of the solution, the concentration of the catalyst, and the presence of other ions nih.gov.

Table 2: Overview of Photodegradation Pathways for this compound

Degradation PathwayDescriptionKey Intermediates/ProductsInfluencing Factors
Direct Photolysis Direct absorption of UV light leading to C-Br bond cleavage.Biphenyl radicals, Bromine radicalsLight wavelength, Environmental matrix
Reductive Debromination Removal of bromine atoms and replacement with hydrogen.MonobromobiphenylsSolvent, Position of bromine
Intramolecular Cyclization Formation of a furan ring to produce PBDFs.Brominated dibenzofuransOrtho-bromine substitution
Indirect Photolysis Degradation initiated by reactive species.Hydroxylated dibromobiphenylsDOM, Reactive oxygen species
Photocatalysis (TiO₂) Degradation mediated by a semiconductor catalyst.Hydroxylated intermediates, Mineralization products (CO₂, H₂O, HBr)Catalyst type, pH, Co-constituents

Microbial Degradation and Biotransformation Pathways

Microorganisms play a vital role in the breakdown of organic pollutants in the environment. The biodegradation of this compound can occur through the metabolic activities of various bacteria and fungi. While specific studies on this compound are scarce, the degradation pathways can be inferred from research on biphenyl and other halogenated biphenyls.

The aerobic bacterial degradation of biphenyl typically begins with the oxidation of the aromatic ring by a dioxygenase enzyme, leading to the formation of a cis-dihydrodiol researchgate.net. This is then dehydrogenated to form a dihydroxybiphenyl, such as 2,3-dihydroxybiphenyl. The catechol-like intermediate subsequently undergoes ring cleavage by another dioxygenase, followed by a series of enzymatic reactions that ultimately lead to intermediates of central metabolism, such as pyruvate and acetyl-CoA unesp.br. For halogenated biphenyls, the initial dioxygenase attack can occur on the non-halogenated or the halogenated ring. A consortium of Pseudomonas species has been shown to degrade 2,4-dichlorobiphenyl via a meta-cleavage pathway, with catechol as a key intermediate nih.govresearchgate.net. It is plausible that this compound is degraded through a similar pathway, potentially leading to the formation of brominated catechols and subsequent ring cleavage products.

White-rot fungi are another group of microorganisms known for their ability to degrade a wide range of persistent organic pollutants, including halogenated compounds lu.lvmirandamoss.com. These fungi secrete powerful, non-specific extracellular enzymes, such as lignin peroxidases and manganese peroxidases, which can oxidize the aromatic structure of this compound lu.lv. The biotransformation by white-rot fungi can lead to hydroxylated and debrominated products nih.govits.ac.id. Fungal biotransformation is a promising area for the remediation of sites contaminated with PBBs researchgate.net.

Thermal Degradation Products and Formation Mechanisms (e.g., Combustion)

The thermal degradation of polybrominated biphenyls (PBBs), including by extension this compound, is a significant pathway for the formation of hazardous byproducts, particularly in scenarios such as accidental fires or improper incineration of waste containing these compounds. Under thermal stress, PBBs can undergo a series of reactions leading to the formation of polybrominated dibenzofurans (PBDFs) and, to a lesser extent, polybrominated dibenzo-p-dioxins (PBDDs) nih.gov. The combustion of materials containing PBBs is a known source of brominated persistent organic pollutants (POPs) into the environment nih.gov.

Table 1: Potential Thermal Degradation Products of Dibromobiphenyls

PrecursorPotential Degradation ProductsFormation Conditions
This compoundBrominated benzenes, Brominated phenols, Dibrominated dibenzofuransCombustion, Pyrolysis
Polybrominated Biphenyls (general)Polybrominated dibenzofurans (PBDFs), Polybrominated dibenzo-p-dioxins (PBDDs)High temperatures (e.g., incineration)

This table is illustrative and based on general knowledge of PBB thermal degradation, as specific data for this compound is limited.

Mechanistic Extrapolation from Broader Studies on Polybrominated Biphenyls (PBBs) and Polybrominated Diphenyl Ethers (PBDEs)

Due to the scarcity of specific studies on this compound, its environmental transformation and degradation mechanisms are largely extrapolated from more extensive research on the broader classes of PBBs and PBDEs. These studies highlight two primary degradation pathways in the environment: photodegradation and microbial reductive debromination.

Photodegradation: PBBs are susceptible to degradation by ultraviolet (UV) light. Photochemical reactions are considered a crucial pathway for the breakdown of PBBs in the environment nih.gov. The primary mechanism of photodegradation is reductive debromination, where a carbon-bromine bond is cleaved, leading to the removal of a bromine atom. Studies on various PBB congeners have indicated that the position of the bromine atom on the biphenyl structure influences the rate and pathway of degradation. Specifically, ortho-substituted bromine atoms are generally more susceptible to photolytic cleavage than meta- or para-substituted ones nih.gov. This suggests that for this compound, the bromine at the ortho-position (position 2) would likely be preferentially removed during photodegradation.

Microbial Reductive Debromination: Under anaerobic conditions, certain microorganisms are capable of degrading PBBs through reductive debromination. This process involves the removal of bromine atoms, which is the reverse of the typical aerobic degradation of many organic pollutants. In contrast to photodegradation, microbial reductive debromination of PBBs tends to preferentially remove meta- and para-bromine atoms due to lower steric hindrance at these positions nih.gov. Therefore, for this compound, the bromine at the meta-position (position 3) would be the more likely target for microbial action under anaerobic conditions. This process can lead to the formation of less brominated and potentially less toxic congeners, eventually leading to the formation of biphenyl nih.gov.

The environmental fate of PBBs is also influenced by their strong adsorption to soil and sediment, which can limit their bioavailability for microbial degradation but also protect them from photodegradation cdc.gov.

Kinetic Studies of Environmental Transformation Processes and Half-Life Determination

Quantitative data on the kinetics of environmental transformation processes and the half-life of this compound are not available in the scientific literature. However, general information on the persistence of PBBs indicates that they are highly resistant to degradation in the environment.

The persistence of PBBs is congener-specific, with higher brominated congeners generally being more resistant to degradation. While photodegradation can occur, its rate is dependent on various factors such as the intensity of solar radiation, the presence of sensitizing substances, and the environmental matrix in which the compound is present. Similarly, the rate of microbial reductive debromination is influenced by the availability of suitable anaerobic conditions and the presence of specific microbial populations.

Estimates of the half-life of PBBs in biological systems, such as in humans, are long, with studies on the Michigan PBB cohort indicating half-lives ranging from 12.9 to 28.7 years for total PBBs in serum, depending on the initial concentration. While not directly translatable to environmental matrices, these long biological half-lives underscore the persistent and bioaccumulative nature of these compounds. The estimated atmospheric half-life of hexabromobiphenyl due to reaction with hydroxyl radicals is 182 days, while for decabromobiphenyl it is significantly longer at 2,448 days cdc.gov. These values suggest that atmospheric degradation is a slow process for PBBs.

Table 2: Estimated Environmental Persistence of Polybrominated Biphenyls (General)

Environmental CompartmentDegradation ProcessEstimated Half-Life/Persistence
AtmospherePhotooxidation by OH radicals182 days (for hexabromobiphenyl) to 2,448 days (for decabromobiphenyl) cdc.gov
SoilMicrobial DegradationHighly persistent, specific half-life not well-defined
Sediment (Anaerobic)Reductive DebrominationCan be biodegraded, but rates are generally slow
WaterPhotolysis/BiodegradationExpected to be persistent and partition to sediment

This table provides general estimates for PBBs as a class, as specific kinetic data for this compound is unavailable.

Applications of 2,3 Dibromobiphenyl in Advanced Organic Synthesis and Materials Science

Precursor for Advanced Organic Materials and Functional Molecules

Dibromobiphenyls are highly valued in organic synthesis for their capacity to undergo sequential or double cross-coupling reactions, enabling the construction of rigid, polycyclic aromatic systems. The specific substitution pattern of the bromine atoms on the biphenyl (B1667301) core dictates the resulting molecular architecture, making different isomers suitable for distinct synthetic targets.

The carbazole (B46965) nucleus is a vital component in many biologically active compounds and photoelectric functional materials. rsc.org The synthesis of N-substituted carbazoles can be efficiently achieved through a one-step, double N-arylation reaction. This transformation typically employs the 2,2'-dibromobiphenyl (B83442) isomer as the starting material due to the ortho-positioning of the two bromine atoms, which is ideal for intramolecular cyclization. researchgate.netclockss.org

Both palladium and copper-based catalytic systems have been developed for this purpose. Palladium-catalyzed reactions, often referred to as an extension of the Buchwald-Hartwig amination, effectively transform primary amines (both aryl and aliphatic) into the corresponding N-substituted carbazoles. researchgate.netclockss.org For instance, the reaction of a 2,2'-dibromobiphenyl derivative with a carbazolamine was a key step in the first total synthesis of murrastifoline-A, a biscarbazole alkaloid. clockss.org

Copper-catalyzed systems offer a lower-cost alternative to palladium. rsc.org An efficient method utilizes a copper(I) catalyst for the double C–N coupling of 2,2′-dibromobiphenyl with various primary amines, including those with neutral, electron-rich, and electron-deficient aromatic groups, as well as aliphatic amines. thieme-connect.com These reactions are robust and can proceed in high yields, sometimes even in the presence of air. rsc.orgthieme-connect.com

Table 1: Selected Catalytic Systems for Carbazole Synthesis from 2,2'-Dibromobiphenyl

Catalyst System Amine Substrate Base Solvent Conditions Yield Reference(s)
Pd₂(dba)₃ / Dialkylphosphinobiaryl Primary Amines tBuONa Toluene 100 °C Not specified rsc.orgclockss.org
CuI / Proline Aromatic & Aliphatic Amines K₂CO₃ DMSO 120 °C High rsc.orgthieme-connect.com

dba = dibenzylideneacetone; DMEDA = N,N'-dimethylethylenediamine

Fluorene (B118485) and its derivatives are an important class of polycyclic aromatic hydrocarbons used in a wide range of applications, including organic light-emitting devices (OLEDs), biosensors, and organic photovoltaics. thieme-connect.de An efficient and mild synthesis of 9H-fluorene derivatives involves the palladium(0)-catalyzed cross-coupling reaction of 1,1-diboronates with 2,2′-dibromobiphenyls. organic-chemistry.orgacs.org This method is noted for its operational simplicity and high yields. organic-chemistry.orgacs.org

The reaction proceeds via a tandem Suzuki-Miyaura coupling mechanism, forming the central five-membered ring of the fluorene core. thieme-connect.de This synthetic strategy provides an excellent alternative to other methods for preparing the fluorene skeleton. acs.orgresearchgate.net Silafluorenes (dibenzosiloles), which are silicon-containing analogues of fluorenes, are also synthesized from 2,2'-dibromobiphenyls. rsc.orgchemicalbook.com The conventional method involves a dilithiation of the dibromobiphenyl followed by reaction with a dichlorosilane. rsc.org These silafluorene derivatives are important as organic functional materials in electroluminescent compounds and field-effect transistors. rsc.org

Dibromobiphenyls serve as rigid building blocks for the synthesis of macrocycles and more complex, three-dimensional supramolecular cages. researchgate.netnih.gov The geometry of the isomer used is critical in defining the shape and size of the resulting macrocyclic cavity. For example, palladium-catalyzed amination reactions between linear diamines and dibromobiphenyls can yield macrocycles. researchgate.net Studies have shown that 3,3'-dibromobiphenyl readily undergoes this macrocyclization to give good yields, whereas reactions with 4,4'-dibromobiphenyl (B48405) result in very low yields of the desired macrocycle, and 2,2'-dibromobiphenyl affords only acyclic products under similar conditions. researchgate.net This highlights how the substitution pattern directly influences the feasibility of the macrocyclization reaction. researchgate.netacs.org

These macrocyclic scaffolds are of interest for their ability to act as hosts in host-guest chemistry, with applications in chemical sensing and separation. researchgate.netnih.gov For instance, rigid, dimeric macrocycles anchored to a triphenylene (B110318) core have been synthesized and shown to form host-guest complexes with fullerenes like C₆₀ and C₇₀. nih.gov

Dibenzophospholes, also known as phosphafluorenes, are phosphorus-containing heterocycles with applications as ligands in organometallic chemistry, as organocatalysts, and as organic optoelectronic materials. researchgate.netrsc.org The most common synthetic route to the dibenzophosphole core involves the reaction of a 2,2'-dilithiobiaryl species with a dichlorophosphine. psu.eduthieme-connect.de

This synthesis starts with 2,2′-dibromobiphenyl, which is treated with butyl-lithium to generate the 2,2′-dilithiobiphenyl intermediate via a bromine-lithium exchange. thieme-connect.de This highly reactive intermediate is then quenched in situ with a dichlorophosphine (e.g., phenyldichlorophosphine) to form the five-membered phosphorus-containing ring, yielding the 5-phenyl-5H-dibenzophosphole. thieme-connect.de The resulting dibenzophosphole can be further modified, for example, by oxidation to the corresponding dibenzophosphole oxide. researchgate.netrsc.org This method is versatile and allows for the introduction of various substituents on the phosphorus atom and the aromatic rings. rsc.orgthieme-connect.de

Table 2: General Synthesis of 5-Phenyl-5H-dibenzophosphole

Step Reagents Intermediate/Product Reference(s)
1. Dilithiation 2,2'-Dibromobiphenyl, n-BuLi 2,2'-Dilithiobiphenyl thieme-connect.de

Ligands and Catalyst Precursors in Transition Metal Chemistry

The biphenyl framework is a privileged scaffold for constructing high-performance ligands used in transition metal-catalyzed reactions. rsc.orgbeilstein-journals.org Atropisomeric biaryl diphosphine ligands, such as BINAP and MeO-BIPHEP, are renowned for their effectiveness in asymmetric catalysis. beilstein-journals.org Dibromobiphenyls are key precursors for a variety of phosphine (B1218219) ligands. beilstein-journals.orgbeilstein-journals.org

A modular synthesis of polysubstituted biphenyl phosphine ligands can be achieved through regioselective bromine–lithium exchange reactions on polybrominated biaryls. beilstein-journals.orgbeilstein-journals.org This method allows for the precise and sequential introduction of phosphino (B1201336) groups at specific positions. For example, by carefully controlling reaction conditions, it is possible to selectively substitute one bromine atom, introduce a phosphine group, and then substitute the second bromine atom, leading to unsymmetrical ligands. beilstein-journals.org This approach provides access to a wide range of mono- and di-phosphine ligands with tailored electronic and steric profiles, which are crucial for optimizing catalytic activity and selectivity. beilstein-journals.org Transition metals form complex ions where they are surrounded by such ligands, which donate electron pairs to form coordinate bonds, an ability central to their catalytic function. tutorchase.com

Building Blocks for Optoelectronic and Electronic Materials

Biphenyl derivatives are integral components in the design of materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). rsc.orgrsc.org The rigid structure of the biphenyl unit provides thermal and morphological stability, while its conjugated π-system facilitates charge transport.

Dibromobiphenyls act as foundational building blocks for larger, more complex conjugated systems used in these devices. guanmat.com For example, carbazole derivatives, which can be synthesized from 2,2'-dibromobiphenyl, are widely used as host materials in the emissive layer of OLEDs. rsc.org Similarly, fluorene and silafluorene derivatives are another class of materials synthesized from dibromobiphenyl precursors that exhibit high fluorescence quantum yields and good charge carrier mobility, making them suitable for light-emitting and charge-transporting layers. rsc.orgthieme-connect.de The ability to functionalize the dibromobiphenyl starting material allows for the fine-tuning of the electronic and photophysical properties of the final material. researchgate.net

Intermediates in the Synthesis of Complex Natural Products and Pharmaceutical Scaffolds

The utility of halogenated biphenyls as versatile intermediates in the construction of complex molecular architectures is well-established in organic synthesis. These compounds, particularly dibromobiphenyls, serve as key building blocks for the formation of biaryl linkages and heterocyclic systems that are prevalent in many natural products and pharmaceutically active compounds. Advanced coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, have further enhanced the applicability of these intermediates.

While the 2,2'- and 3,3'-isomers of dibromobiphenyl have been extensively studied and applied in the synthesis of a wide array of complex molecules, including macrocycles and carbazole alkaloids, the specific application of 2,3-dibromobiphenyl (B14310206) as a starting material for the synthesis of complex natural products and pharmaceutical scaffolds is not as prominently documented in scientific literature.

Research has extensively focused on the reactivity of the bromine atoms at the 2,2'- and 3,3'-positions for intramolecular and intermolecular coupling reactions to generate intricate molecular frameworks. For instance, 2,2'-dibromobiphenyl is a common precursor for the synthesis of carbazole derivatives through copper-catalyzed or palladium-catalyzed double N-arylation reactions. rsc.orgorganic-chemistry.org Similarly, 3,3'-dibromobiphenyl has been employed in the synthesis of polyazamacrocycles. researchgate.net

In contrast, a thorough review of available scientific literature reveals a notable absence of detailed examples where this compound is explicitly used as an intermediate to construct complex natural product skeletons or sophisticated pharmaceutical scaffolds. While the potential for this isomer to undergo similar coupling reactions exists, its specific application in these areas appears to be less explored or reported compared to its other isomers. The unique substitution pattern of this compound may present different synthetic challenges and opportunities, but dedicated studies showcasing its utility in the total synthesis of natural products or the development of novel drug scaffolds are not readily found.

Therefore, while the broader class of dibromobiphenyls are crucial in advanced organic synthesis, the role of the 2,3-isomer in the synthesis of complex natural products and pharmaceutical scaffolds remains an area with limited published research findings.

Future Research Directions and Emerging Paradigms for 2,3 Dibromobiphenyl Studies

Development of Sustainable and Green Synthetic Routes

Traditional synthesis of PBBs, including 2,3-dibromobiphenyl (B14310206), often involves the direct bromination of biphenyl (B1667301) using elemental bromine and a catalyst in halogenated solvents like carbon tetrachloride or benzene (B151609). These methods are effective but raise significant environmental concerns due to the use of hazardous reagents and solvents. The future of this compound synthesis lies in the adoption of green chemistry principles.

Future research will likely focus on:

Alternative Brominating Agents: Replacing elemental bromine with safer alternatives such as N-bromosuccinimide (NBS) or hydrobromic acid in the presence of an oxidizing agent.

Green Solvents: Investigating the use of ionic liquids, supercritical fluids (like CO2), or water as reaction media to replace volatile and toxic organic solvents.

Electrochemical Synthesis: Exploring electrochemical methods for bromination. Anodic oxidation can generate bromine species in situ, offering higher control and avoiding the handling of bulk bromine. Electrochemical oxidative cyclization has been demonstrated for 2,2'-dibromobiphenyls, suggesting a potential pathway for controlled synthesis. beilstein-journals.org

Catalytic Systems: Developing highly efficient and recyclable catalysts to minimize waste and improve atom economy.

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Dibromobiphenyls

FeatureTraditional SynthesisGreen Synthesis (Projected)
Brominating Agent Elemental Bromine (Br₂)N-Bromosuccinimide (NBS), HBr/Oxidant
Solvent Benzene, Carbon TetrachlorideWater, Ionic Liquids, Supercritical CO₂
Catalyst Lewis acids (e.g., FeBr₃)Recyclable solid acids, phase-transfer catalysts
Energy Source Conventional heatingMicrowave irradiation, Ultrasound, Electrochemistry
Byproducts Halogenated organic waste, acidic gasesFewer hazardous byproducts, recyclable materials

Exploration of Novel Catalytic Transformations for Enhanced Selectivity

Achieving high regioselectivity in the synthesis of this compound is a significant challenge. Future research will heavily invest in novel catalytic systems that can precisely control the position of bromination on the biphenyl core.

Key areas of exploration include:

Palladium-Catalyzed Cross-Coupling: While often used to create the biphenyl linkage itself (e.g., Suzuki or Ullmann couplings), palladium catalysts can also be used in post-functionalization. oup.comacs.org Research into directing groups that facilitate Pd-catalyzed C-H activation and subsequent bromination at the 2 and 3 positions is a promising avenue. Palladium-catalyzed amination of isomeric dibromobiphenyls has been studied, indicating the potential for selective functionalization. researchgate.net

Copper-Catalyzed Reactions: Copper catalysts are known to be effective in Ullmann-type reactions and have been used for the synthesis of carbazole (B46965) derivatives from 2,2′-dibromobiphenyl. organic-chemistry.org Exploring copper-catalyzed C-H activation/bromination could offer a cost-effective alternative to palladium.

Rhodium and Iridium Catalysis: These metals are powerful tools for C-H activation. Research into their application for the direct and selective bromination of biphenyl to yield the 2,3-isomer is a frontier in organometallic chemistry. organic-chemistry.org

Enantioselective Catalysis: For chiral biphenyl derivatives, developing catalytic systems that can perform enantioselective bromination is a sophisticated goal, potentially using chiral ligands to control the stereochemical outcome.

In-depth Mechanistic Studies of Complex Reaction Pathways

A thorough understanding of reaction mechanisms is crucial for optimizing reaction conditions, improving yields, and enhancing selectivity. For this compound, this involves elucidating the pathways of both its synthesis and its degradation.

Future mechanistic studies will likely involve:

Kinetic Analysis: Performing detailed kinetic studies of catalytic bromination reactions to understand the rate-determining steps and the influence of each reactant and catalyst component.

Intermediate Trapping and Characterization: Using advanced spectroscopic techniques (e.g., in situ NMR, rapid-injection mass spectrometry) to detect and characterize transient intermediates in catalytic cycles. For instance, understanding the formation and reactivity of organopalladium intermediates in cross-coupling reactions is key. researchgate.net

Isotope Labeling Studies: Employing isotopically labeled substrates (e.g., using deuterium (B1214612) or ¹³C) to trace the pathways of atoms throughout a reaction, providing definitive evidence for proposed mechanisms.

Electrochemical Mechanism: For electrochemical syntheses, detailed studies using techniques like cyclic voltammetry can reveal the electron transfer steps and the behavior of reactive intermediates at the electrode surface. beilstein-journals.org

Integration of Computational and Experimental Methodologies for Predictive Chemistry

The synergy between computational chemistry and experimental work is a powerful paradigm for accelerating research. Density Functional Theory (DFT) and other computational methods can provide insights that are difficult to obtain through experiments alone.

This integrated approach will be applied to:

Predicting Regioselectivity: Using computational models to calculate the activation energies for bromination at different positions on the biphenyl ring, thereby predicting the most likely isomer to be formed under various catalytic conditions.

Catalyst Design: Modeling the interaction between a catalyst and the this compound precursor to design new ligands or catalytic structures with enhanced activity and selectivity.

Reaction Mechanism Elucidation: Computing the energy profiles of entire catalytic cycles to validate proposed mechanisms and identify key transition states and intermediates. acs.org

Predicting Physicochemical Properties: Calculating properties such as adsorption behavior, which is crucial for developing remediation strategies. DFT calculations have been used to understand the adsorption of related polybrominated diphenyl ethers (PBDEs) onto activated carbon. mdpi.com

Table 2: Examples of Integrated Computational-Experimental Approaches

Research GoalExperimental MethodComputational MethodExpected Outcome
Improve Synthetic Selectivity Catalyst screening, product analysis (GC-MS)DFT calculation of transition state energiesRational design of a highly regioselective catalyst
Understand Reaction Mechanism In-situ spectroscopy, kinetic studiesEnergy profiling of reaction pathwaysA validated, step-by-step reaction mechanism
Develop Remediation Sorbent Adsorption isotherm experimentsMolecular dynamics simulation of sorbent-sorbate interactionOptimized sorbent material with high affinity for this compound

Advanced Environmental Remediation Strategies Based on Degradation Mechanisms

Given the environmental persistence of PBBs, developing effective remediation technologies is a critical research area. who.int Future strategies will be based on a detailed understanding of how this compound degrades under different conditions.

Emerging research directions include:

Microbial Degradation: Identifying and engineering microorganisms that can aerobically or anaerobically dehalogenate this compound. Studies on other PBBs and PCBs have shown that specific bacteria can sequentially remove halogen atoms. nih.govnih.gov Future work will involve isolating specific enzymes responsible for this degradation and understanding the genetic pathways involved. nih.gov

Advanced Oxidation Processes (AOPs): Investigating the use of powerful oxidizing agents, such as hydroxyl radicals generated via Fenton chemistry, ozonation, or photocatalysis, to break down the stable biphenyl structure. Electrocatalytic AOPs are a particularly promising area. rsc.org

Advanced Reduction Processes (ARPs): Developing methods that use strong reducing agents or electrocatalytic reduction to achieve reductive dehalogenation, converting the C-Br bonds to C-H bonds.

Mechanism-Based Sorbent Development: Designing novel adsorbent materials (e.g., functionalized activated carbon, metal-organic frameworks) with high selectivity for capturing this compound from soil and water, informed by computational studies of binding interactions. mdpi.comresearchgate.net

Understanding the degradation pathways, whether through microbial action or chemical processes, will allow for the design of more efficient and complete remediation strategies, preventing the formation of potentially harmful daughter products.

Q & A

Q. What are the established synthetic routes for 2,3-dibromobiphenyl, and how do their yields compare under standard conditions?

  • Methodological Answer : this compound is typically synthesized via Ullmann coupling or direct bromination of biphenyl derivatives . For example, Pd-catalyzed coupling of brominated aryl halides (e.g., bromobenzene derivatives) can yield dibromobiphenyls . However, competing isomer formation (e.g., 2,2' or 2,4' isomers) requires rigorous purification via column chromatography. Yields vary significantly: Pd(t-Bu3P)2-catalyzed reactions report ~60–70% yields, while bromination with Br2/FeCl3 under controlled temperatures (0–25°C) achieves ~50–55% purity .

Q. How can researchers confirm the structural identity of this compound and distinguish it from positional isomers?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) and X-ray crystallography are critical. The <sup>1</sup>H NMR spectrum of this compound shows distinct splitting patterns due to adjacent bromine atoms (e.g., coupling constants J ≈ 8–10 Hz for aromatic protons). For isomer differentiation, <sup>13</sup>C NMR identifies unique carbon environments, while GC-MS with retention time matching against certified standards (e.g., NIST reference data) resolves ambiguities .

Advanced Research Questions

Q. What experimental parameters influence the regioselectivity of Br-Li exchange reactions in this compound?

  • Methodological Answer : Temperature and solvent polarity are key. At −78°C, n-BuLi preferentially reacts with the less sterically hindered bromine (C-3 position) in this compound, achieving >90% conversion. In contrast, at −48°C, competing side reactions (e.g., Li-halogen scrambling) reduce selectivity. Solvents like THF enhance Li coordination, improving regioselectivity by stabilizing transition states . Kinetic studies using stopped-flow NMR or in-situ IR spectroscopy can monitor intermediate lithiated species .

Q. How should researchers address contradictions in reported physicochemical properties (e.g., boiling points) of this compound?

  • Methodological Answer : Discrepancies often arise from isomeric impurities or analytical method variations . For example, early studies reporting boiling points ~328–341°C may conflate isomers . To resolve this:
  • Use high-purity standards (e.g., NIST-certified this compound) for calibration .
  • Validate data via differential scanning calorimetry (DSC) and gas chromatography with flame ionization detection (GC-FID) under controlled conditions .

Q. What mechanistic insights explain the catalytic inefficiency in cross-coupling reactions involving this compound?

  • Methodological Answer : Steric hindrance from adjacent bromine atoms impedes Pd catalyst access. Density Functional Theory (DFT) calculations reveal higher activation energies for oxidative addition at the C-2 position compared to mono-brominated analogs. To mitigate this:
  • Use bulky ligands (e.g., SPhos) to stabilize Pd intermediates .
  • Optimize reaction stoichiometry: Excess arylboronic acids (1.5–2.0 eq.) improve conversion rates .

Analytical and Safety Considerations

Q. What protocols ensure safe handling and waste disposal of this compound in laboratory settings?

  • Methodological Answer :
  • Personal protective equipment (PPE) : Nitrile gloves, fume hoods, and chemical-resistant lab coats.
  • Waste treatment : Collect halogenated waste in sealed containers for incineration by licensed facilities. Avoid aqueous disposal due to bioaccumulation risks .
  • Exposure monitoring : Regular air sampling for brominated compounds (OSHA Method 1008) .

Data Validation Table

PropertyReported ValueMethod UsedReference Standard
Boiling Point (°C)328.9 ± 22.0GC-FIDNIST SRM 2202
Density (g/cm³)1.667 ± 0.1PycnometryNIST SRM 2202
NMR Shift (C-2, ppm)128.5 (aromatic C-Br)500 MHz <sup>13</sup>C NMRInternal Calibrant

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.